1-p-Menthene-8-thiol
Overview
Description
1-p-Menthene-8-thiol is a compound that has been identified in grapefruit juice . It is a liquid with an extremely powerful, obnoxious odor. When diluted, it has the typical aroma of fresh grapefruit juice .
Synthesis Analysis
1-p-Menthene-8-thiol is a potent character-donating constituent of grapefruit juice, in which it occurs at the ppb-level or below . A convenient synthesis for this terpene-thiol has been described . It is also noted that a new functional group metathesis between aryl nitriles and aryl thioethers has been described, which could potentially be relevant to the synthesis of compounds like 1-p-Menthene-8-thiol .
Chemical Reactions Analysis
While specific chemical reactions involving 1-p-Menthene-8-thiol are not mentioned in the sources, it’s worth noting that aryl thioethers, a group to which this compound belongs, are often found in biologically active molecules such as natural products, pharmaceuticals, fragrances, and agrochemicals . They are precursors to a wide range of important sulfur-containing products and can be used as handles for directed metalation reactions .
Physical And Chemical Properties Analysis
1-p-Menthene-8-thiol is a liquid with an extremely powerful, obnoxious odor . When diluted, it has the typical aroma of fresh grapefruit juice .
Scientific Research Applications
Flavor and Fragrance Industry
p-Menthene-8-thiol: is a potent aroma compound that imparts the characteristic smell of citrus fruits, grape must, wine, black currants, and guava . It is used as a flavoring agent in the food and perfume industries due to its strong scent profile. The compound’s natural enantiomeric purity makes it particularly valuable for creating specific olfactory experiences.
Asymmetric Synthesis
In the field of asymmetric synthesis, p-Menthene-8-thiol serves as a chiral auxiliary . It is used to induce chirality during chemical reactions, which is crucial for the production of enantiomerically pure pharmaceuticals and other biologically active substances.
Metal Complex Catalysis
p-Menthene-8-thiol: acts as a ligand for metal complex catalysis . Its ability to bind to metals and form stable complexes is utilized in catalytic processes, which are fundamental in industrial chemistry for the production of various chemicals and pharmaceuticals.
Green Polymer Production
There is an emerging trend to use p-Menthene-8-thiol as a monomer for producing new types of green polymers . These polymers are derived from renewable sources and represent a more sustainable alternative to traditional petroleum-based plastics.
Antimicrobial Properties
Monoterpene thioderivatives, including p-Menthene-8-thiol , are known to possess antioxidant, anticoagulant, antifungal, and antibacterial activity . This makes them candidates for use in medical research and the development of new antimicrobial agents.
Food Quality Assessment
In the assessment of food quality, particularly in fruit juices like grapefruit, p-Menthene-8-thiol is a key component of flavor . Its determination is important for ensuring the quality of fresh and reconstituted juice and juice-containing beverages.
Safety and Hazards
Future Directions
The development of less-toxic organic nitriles has emerged as an attractive alternative . This could potentially impact the synthesis and use of compounds like 1-p-Menthene-8-thiol in the future. Additionally, the analytical evaluation of volatile thiols has been intensively performed in various foods and beverages, and many novel techniques related to derivatization, isolation, separation, and detection have been developed . This suggests that there is ongoing interest and potential for future research in this area.
Mechanism of Action
p-Menthene-8-thiol, also known as 1-p-Menthene-8-thiol, is a chemical compound with the formula C10H18S . It is a monoterpenoid that contains a thiol functional group . This compound is known for its potent aroma and is primarily responsible for the characteristic smell of grapefruit .
Target of Action
The primary targets of p-Menthene-8-thiol are the olfactory receptors in humans. These receptors are responsible for the sense of smell. The compound interacts with these receptors, leading to the perception of a grapefruit-like aroma .
Biochemical Pathways
The biochemical pathways affected by p-Menthene-8-thiol are primarily related to the perception of smell. When the compound binds to olfactory receptors, it triggers a cascade of biochemical events leading to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as the smell of grapefruit .
Result of Action
The primary result of the action of p-Menthene-8-thiol is the perception of a grapefruit-like aroma. This is due to its interaction with olfactory receptors and the subsequent signal transduction pathway that leads to the perception of smell .
Action Environment
The action of p-Menthene-8-thiol can be influenced by various environmental factors. For example, the presence of other volatile compounds can affect the perception of its aroma. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy .
properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propane-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPCOAKGRYBBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052458 | |
Record name | 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid with aroma and taste of grapefruit in dilute solution | |
Record name | 1-p-Menthene-8-thiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
37.00 °C. @ 0.10 mm Hg | |
Record name | p-Menth-1-ene-8-thiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035703 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water, soluble in fat | |
Record name | 1-p-Menthene-8-thiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.948 (20°) | |
Record name | 1-p-Menthene-8-thiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
71159-90-5 | |
Record name | 1-p-Menthene-8-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71159-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-p-Menthene-8-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071159905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-methanethiol, .alpha.,.alpha.,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,4-trimethylcyclohex-3-ene-1-methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-P-MENTHENE-8-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AT54D0N8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | p-Menth-1-ene-8-thiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035703 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is p-menthene-8-thiol and why is it important?
A1: p-Menthene-8-thiol is a naturally occurring sulfur-containing compound []. It is recognized as a key aroma compound in grapefruit juice, contributing significantly to its characteristic aroma profile [, , , ]. Despite its low concentration in grapefruit juice (parts per billion or below), it possesses an extremely low odor threshold, making it one of the most potent flavor compounds found in nature [].
Q2: What is the aroma profile of p-menthene-8-thiol?
A2: p-Menthene-8-thiol is described as having a powerful, characteristic grapefruit-like aroma []. While it significantly contributes to grapefruit's overall aroma, studies have shown that other odorants are also necessary to recreate the full complexity of grapefruit flavor [].
Q3: Can the concentration of p-menthene-8-thiol in grapefruit products be affected by processing methods?
A4: Yes, research suggests that the extraction and processing methods used for grapefruit can influence the concentration of p-menthene-8-thiol. For example, a study comparing pectolytic enzyme pretreatment with conventional skin-contact fermentation in muscadine wine found that the enzyme-treated wine contained significantly higher levels of p-menthene-8-thiol [].
Q4: Are there other fruits and products where p-menthene-8-thiol contributes to the aroma?
A5: While predominantly known for its presence in grapefruit, p-menthene-8-thiol has also been identified as a contributing odorant in Timur (Zanthoxylum armatum DC.) fruits []. This discovery highlights its potential presence in other fruits and plants as well.
Q5: Have there been attempts to synthesize similar compounds to p-menthene-8-thiol with modified structures?
A6: Yes, researchers have synthesized a series of p-menthane and 1-p-menthene derivatives, including mercapto-containing variations, to explore the impact of structural changes on odor thresholds and qualities []. These studies aim to better understand the structure-odor activity relationships of p-menthene-8-thiol and potentially discover new flavor compounds.
Q6: What analytical techniques are commonly used to study p-menthene-8-thiol?
A6: Several analytical techniques are employed in p-menthene-8-thiol research, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): For separation, identification, and quantification of p-menthene-8-thiol in complex mixtures [, , ].
- Gas Chromatography-Olfactometry (GC-O): Used to detect and characterize the aroma profile of p-menthene-8-thiol and other odor-active compounds in samples [, , , ].
- Aroma Extract Dilution Analysis (AEDA): A technique coupled with GC-O to determine the flavor dilution factors of odor-active compounds, helping to identify the most potent odorants in a mixture [, ].
- Stable Isotope Dilution Assays (SIDA): Allows for accurate quantification of p-menthene-8-thiol and other target compounds in complex matrices [].
- Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC × GC-TOF/MS): Offers enhanced separation and identification capabilities for complex samples containing a wide range of volatile compounds, including mercaptans [].
Q7: What are the enantiomers of p-menthene-8-thiol and do they differ in their aroma?
A8: The enantiomers of p-menthene-8-thiol are (R)-1-p-menthene-8-thiol and (S)-1-p-menthene-8-thiol [, ]. Research has shown that they exhibit different odor profiles. The (R)-enantiomer possesses the characteristic grapefruit-like odor, while the (S)-enantiomer has a weaker, less specific odor [].
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